![molecular formula C12H12Cl2N2OS2 B13920373 [3-(2,4-Dichlorophenoxy)propyl]methyl-cyanocarbonimidodithioate](/img/structure/B13920373.png)
[3-(2,4-Dichlorophenoxy)propyl]methyl-cyanocarbonimidodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD09996890, also known as [3-(2,4-Dichlorophenoxy)propyl]methyl-cyanocarbonimidodithioate, is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorophenoxy group and a cyanocarbonimidodithioate moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,4-Dichlorophenoxy)propyl]methyl-cyanocarbonimidodithioate involves several steps. One common method includes the reaction of 2,4-dichlorophenol with 3-chloropropylamine to form an intermediate, which is then reacted with methyl isothiocyanate to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
[3-(2,4-Dichlorophenoxy)propyl]methyl-cyanocarbonimidodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the cyanocarbonimidodithioate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Aplicaciones Científicas De Investigación
[3-(2,4-Dichlorophenoxy)propyl]methyl-cyanocarbonimidodithioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of [3-(2,4-Dichlorophenoxy)propyl]methyl-cyanocarbonimidodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- [3-(2,4-Dichlorophenoxy)propyl]methyl-thiocyanate
- [3-(2,4-Dichlorophenoxy)propyl]methyl-isothiocyanate
- [3-(2,4-Dichlorophenoxy)propyl]methyl-carbamodithioate
Uniqueness
What sets [3-(2,4-Dichlorophenoxy)propyl]methyl-cyanocarbonimidodithioate apart from similar compounds is its unique combination of the dichlorophenoxy group and the cyanocarbonimidodithioate moiety. This structure imparts distinct chemical properties, such as enhanced reactivity and specific binding affinities, making it particularly valuable in certain research and industrial applications.
Propiedades
Fórmula molecular |
C12H12Cl2N2OS2 |
|---|---|
Peso molecular |
335.3 g/mol |
Nombre IUPAC |
[3-(2,4-dichlorophenoxy)propylsulfanyl-methylsulfanylmethylidene]cyanamide |
InChI |
InChI=1S/C12H12Cl2N2OS2/c1-18-12(16-8-15)19-6-2-5-17-11-4-3-9(13)7-10(11)14/h3-4,7H,2,5-6H2,1H3 |
Clave InChI |
SUQZOTWKTPGNNP-UHFFFAOYSA-N |
SMILES canónico |
CSC(=NC#N)SCCCOC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


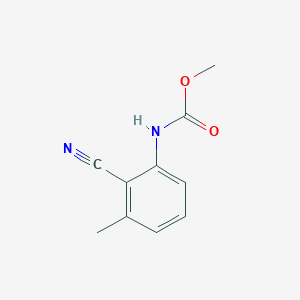


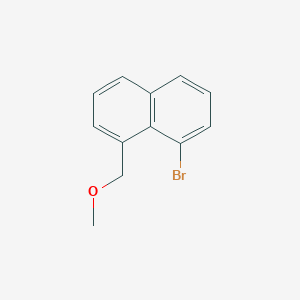

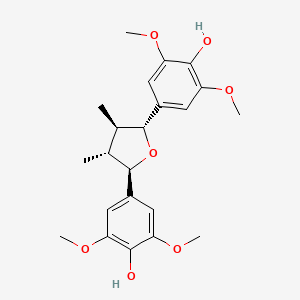
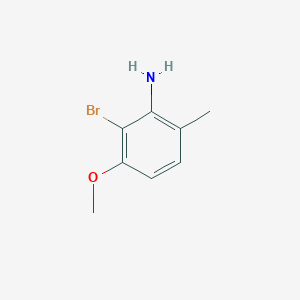


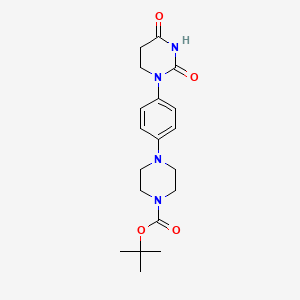
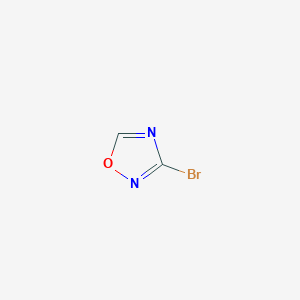

![Benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-3-carboxylate;hydrochloride](/img/structure/B13920371.png)

